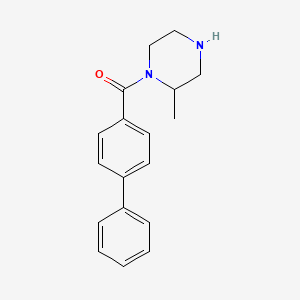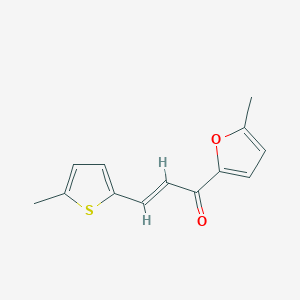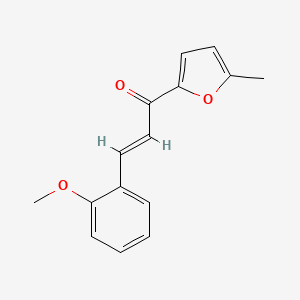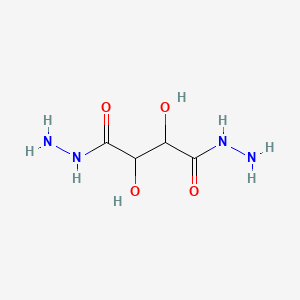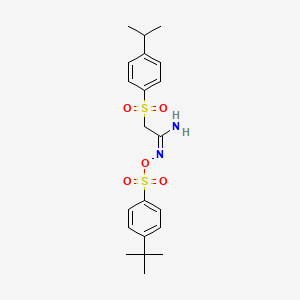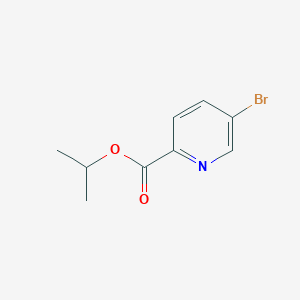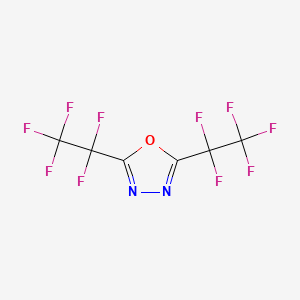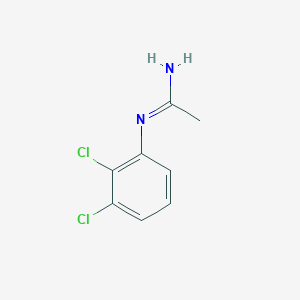![molecular formula C13H8F3NO3 B6332675 2-[3-(Trifluoromethyl)phenoxy]nitrobenzene CAS No. 500535-62-6](/img/structure/B6332675.png)
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene
Übersicht
Beschreibung
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene (2-TFNPB) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a member of the nitroaromatic family and has been shown to possess a variety of properties, such as fluorescence, photostability, and biocompatibility. This compound has been studied for its potential use in the synthesis of drugs and other compounds, as well as for its potential applications in biochemistry, physiology, and other areas of scientific research. We will also discuss the advantages and limitations for lab experiments, and provide a list of possible future directions.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has been studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of proteins and other biomolecules, as well as for the imaging of cells. It has also been used in the synthesis of drugs, such as anti-cancer agents. Additionally, it has been used in the synthesis of dyes, polymers, and other compounds. Furthermore, it has been studied for its potential use in drug delivery systems, as well as for its potential applications in biochemistry and physiology.
Wirkmechanismus
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has been shown to interact with various biomolecules in a variety of ways. It has been shown to bind to proteins, nucleic acids, and other biomolecules, and to interact with them in a variety of ways. For example, it has been shown to inhibit the activity of enzymes, to interfere with the binding of ligands to their targets, and to modulate the activity of transcription factors. Additionally, it has been shown to interact with cell membranes, and to affect the uptake and release of ions and other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including those involved in the metabolism of drugs and other compounds. Additionally, it has been shown to affect the expression of genes, and to modulate the activity of various signaling pathways. Furthermore, it has been shown to affect the uptake and release of ions and other molecules, and to modulate the activity of various transporters.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable, which makes it well-suited for use in various experiments. Additionally, it is relatively non-toxic and can be used in a variety of experimental settings. However, it does have some limitations. For example, it is not water-soluble and can be difficult to work with in aqueous solutions. Additionally, it can be difficult to control the concentration of this compound in a given solution, which can lead to inconsistent results.
Zukünftige Richtungen
2-[3-(Trifluoromethyl)phenoxy]nitrobenzene has a variety of potential applications in various scientific fields. In the future, it may be used as a fluorescent probe for the detection of proteins and other biomolecules, as well as for the imaging of cells. Additionally, it may be used in the synthesis of drugs, dyes, polymers, and other compounds. Furthermore, it may be used in drug delivery systems, as well as in the study of biochemistry and physiology. Finally, it may be used in the development of novel materials and devices.
Eigenschaften
IUPAC Name |
1-nitro-2-[3-(trifluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-4-3-5-10(8-9)20-12-7-2-1-6-11(12)17(18)19/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEQIZCCTIZZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

